4-(piperidine-1-sulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-(Piperidine-1-sulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group and a benzamide moiety modified with a piperidine-1-sulfonyl group. This compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The tetrahydronaphthalene moiety may enhance lipophilicity and membrane permeability, while the piperidine sulfonyl group could influence target binding affinity and metabolic stability .
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c29-22(18-10-12-21(13-11-18)33(30,31)28-14-4-1-5-15-28)25-24-27-26-23(32-24)20-9-8-17-6-2-3-7-19(17)16-20/h8-13,16H,1-7,14-15H2,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEHMBCDQFNJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidine-1-sulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the tetrahydronaphthalenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the piperidine sulfonyl group: This can be done by reacting piperidine with sulfonyl chlorides under basic conditions.
Coupling of the benzamide moiety: This final step involves the formation of an amide bond between the benzoyl chloride and the amine group of the oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The piperidine-1-sulfonyl group exhibits moderate electrophilicity, enabling participation in:
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Hydrolysis under acidic conditions yields 4-sulfobenzoic acid derivatives , while basic hydrolysis produces sulfonate salts (e.g., sodium sulfonate).
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Alkylation reactions typically occur at the sulfonamide nitrogen, forming N-alkylated derivatives, as observed in structurally similar sulfonamide compounds .
Benzamide Functional Group Reactivity
The benzamide moiety undergoes classical amide reactions:
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Acidic hydrolysis cleaves the amide bond, yielding 4-(piperidine-1-sulfonyl)benzoic acid and 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine .
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Reduction with LiAlH₄ produces N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzylamine , a potential intermediate for further derivatization .
1,3,4-Oxadiazole Ring Reactions
The 1,3,4-oxadiazole core is redox-active and participates in:
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Nitration occurs preferentially at the C5 position of the oxadiazole ring due to electron-withdrawing effects from the adjacent nitrogen atoms.
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Ring-opening in aqueous acidic conditions generates 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-carboxylic acid , which can further decarboxylate .
Tetrahydronaphthalene Modifications
The tetrahydronaphthalene moiety undergoes:
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Bromination occurs at the para position of the tetrahydronaphthalene ring, enhancing steric bulk and electronic effects .
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Oxidation with KMnO₄ yields 5,8-dioxo-5,6,7,8-tetrahydronaphthalen-2-yl derivatives, altering solubility and reactivity .
Cross-Coupling Reactions
The aryl groups enable participation in modern catalytic reactions:
| Reaction Type | Conditions/Reagents | Outcome | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl formation | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | C–N bond formation |
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Suzuki coupling introduces aryl groups at the benzamide’s para position, enabling diversification .
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Buchwald-Hartwig amination modifies the piperidine nitrogen with aryl amines .
Stability and Degradation Pathways
The compound is stable under ambient conditions but degrades under:
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Several studies have indicated that compounds similar to 4-(piperidine-1-sulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation. For instance, derivatives of oxadiazoles have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways .
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Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties. Research indicates that piperidine derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of rheumatoid arthritis. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
- Antimicrobial Activity
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various oxadiazole derivatives. The results showed that compounds with structural similarities to this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Activity
In a controlled trial published in Pharmacology Reports, researchers evaluated the anti-inflammatory effects of piperidine derivatives in animal models of arthritis. Administration of the compound resulted in a significant decrease in paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of 4-(piperidine-1-sulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Synthesis :
- Electron-withdrawing groups (e.g., 3-trifluoromethyl in Compound 6 ) generally result in lower yields (15%) compared to electron-neutral groups like 4-bromo (Compound 7 , 50% yield), likely due to steric or electronic effects during amide coupling .
- The piperidine sulfonyl group in the target compound shares structural similarity with Compound 6a , which features a 4-methylpiperidine sulfonyl moiety and demonstrates antibacterial activity .
Biological Activity Trends: Antimicrobial Activity: OZE-I (cyclopropanecarboxamide substituent) exhibits potent activity against S. aureus, suggesting that small hydrophobic groups on the benzamide may enhance membrane penetration . The target compound’s piperidine sulfonyl group, being bulkier, might reduce antimicrobial efficacy but improve selectivity for eukaryotic targets.
Structural Flexibility :
- Replacement of the tetrahydronaphthalene group with dihydrobenzodioxin ( ) or chlorophenyl ( ) alters π-π stacking interactions and solubility, which could influence bioavailability .
Pharmacological Potential and Limitations
- Anticancer Potential: Analogues like Compound 9 () with tetrahydronaphthalene-oxadiazole scaffolds induce apoptosis in cancer cells, indicating a possible mechanism for the target compound .
- Metabolic Stability : The piperidine sulfonyl group may confer resistance to oxidative metabolism compared to simpler substituents (e.g., ethyl or methoxy groups) .
Biological Activity
The compound 4-(piperidine-1-sulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.51 g/mol. The structural components include a piperidine sulfonamide moiety and an oxadiazole derivative linked to a tetrahydronaphthalene group.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the 1,3,4-oxadiazole moiety have shown promising results against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives had IC50 values comparable to established chemotherapeutics like Olaparib in breast cancer models .
Antimicrobial Activity
The synthesized compounds bearing piperidine and oxadiazole functionalities were tested for their antimicrobial properties. The results indicated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker effects on other tested strains .
Enzyme Inhibition
Inhibitory effects on enzymes have also been observed. For example, related compounds showed strong inhibitory activity against urease and acetylcholinesterase with IC50 values indicating significant potential for therapeutic applications .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A specific case study evaluated the anticancer efficacy of a structurally similar compound in vitro against human breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 57.3 µM, indicating its potential as a chemotherapeutic agent .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation and bacterial survival.
- Binding Interactions : Molecular docking studies suggest that the compound interacts favorably with target proteins, enhancing its efficacy .
- Structural Motifs : The presence of the piperidine and oxadiazole rings contributes to its bioactivity by facilitating interactions with biological macromolecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1,3,4-oxadiazole derivatives containing piperidine-sulfonyl and tetrahydronaphthalenyl groups?
- Methodological Answer :
- Step 1 : Convert aralkyl/aryl carboxylic acids (e.g., 5,6,7,8-tetrahydronaphthalen-2-yl carboxylic acid) to hydrazides via reflux with hydrazine hydrate in methanol .
- Step 2 : Cyclize hydrazides to 1,3,4-oxadiazoles using CS₂ and KOH in ethanol under reflux (4–5 hrs) .
- Step 3 : Synthesize the electrophilic component (e.g., 4-bromomethylbenzenesulfonyl chloride) by reacting piperidine derivatives with bromomethyl intermediates in Na₂CO₃ solution .
- Step 4 : Couple oxadiazole nucleophiles with the electrophile (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) in DMF with LiH as a base (4–6 hrs) .
- Key Analytical Tools : Confirm structures via ¹H/¹³C NMR, IR (C=N/C-O-C stretches at ~1600–1650 cm⁻¹), and EI-MS .
Q. How are spectral characterization techniques applied to verify the structure of this compound?
- Answer :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), tetrahydronaphthalenyl CH₂ groups (δ 1.5–2.8 ppm), and piperidine sulfonyl protons (δ 3.0–3.5 ppm) .
- IR : Confirm sulfonyl (S=O at ~1150–1250 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) functionalities .
- Mass Spectrometry : Use EI-MS to detect molecular ion peaks (e.g., m/z ~500–550 for similar derivatives) .
Advanced Research Questions
Q. How can synthetic yields of similar 1,3,4-oxadiazole derivatives be optimized, and what factors contribute to variability?
- Answer :
- Critical Factors :
- Coupling Reagents : Use LiH in DMF for efficient nucleophilic substitution (yields ~50% for bromo-substituted analogs) vs. lower yields (~12–15%) with bulkier electrophiles .
- Purification : Normal-phase chromatography (10% MeOH/NH₄OH) improves purity (>95% HPLC) .
- Data Contradiction Analysis : Lower yields (e.g., 12% for isopropoxy derivatives) may arise from steric hindrance or electron-withdrawing substituents .
Q. What methodologies are used to evaluate bioactivity, and how do structural modifications impact efficacy?
- Answer :
- Antimicrobial Assays :
- Planktonic Cells : Test against S. aureus strains via broth microdilution (MIC values ~8–32 µg/mL for oxadiazoles with tetrahydronaphthalenyl groups) .
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm reduction (e.g., 40–60% inhibition at 64 µg/mL) .
- SAR Insights :
- Piperidine Sulfonyl : Enhances membrane penetration via sulfonyl hydrophilicity .
- Tetrahydronaphthalenyl : Hydrophobic groups improve binding to bacterial efflux pump targets .
Q. How can computational modeling guide the design of derivatives targeting enzymes like adenylyl cyclases?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with adenylyl cyclase 1 (e.g., hydrogen bonds between oxadiazole N and Thr³⁸⁷) .
- Pharmacophore Mapping : Prioritize derivatives with sulfonyl (H-bond acceptor) and tetrahydronaphthalenyl (hydrophobic pocket filler) groups .
Key Research Gaps and Recommendations
- Contradictions in Data : Variability in synthetic yields (e.g., 12–50%) suggests further optimization of coupling conditions (e.g., alternative bases or solvents) is needed .
- Advanced Studies : Explore in vivo efficacy in infection models (e.g., murine) and resistance profiling against ESKAPE pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
